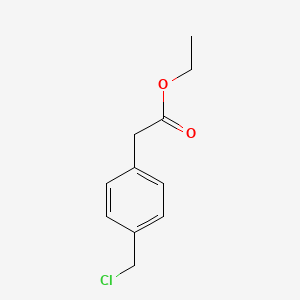

Ethyl 2-(4-(chloromethyl)phenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(chloromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXTMGJTYTKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510186 | |

| Record name | Ethyl [4-(chloromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68767-29-3 | |

| Record name | Ethyl [4-(chloromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Chloromethyl Phenyl Acetate

Strategies for Carbon-Carbon Bond Formation

The formation of the core carbon framework of phenylacetate (B1230308) derivatives can be achieved through various classic organic reactions. While not all methods are directly applicable to the target compound, they represent important strategies in the synthesis of related aromatic systems.

Friedländer Reaction Approaches for Related Systems

The Friedländer synthesis is a well-established method for the construction of quinoline (B57606) rings. wikipedia.orgresearchgate.net The reaction proceeds by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). researchgate.netorganic-chemistry.org This condensation can be catalyzed by acids, bases, or simply by heat. researchgate.netnih.gov

The general mechanism involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by a cyclodehydration (intramolecular imine formation) to form the heterocyclic quinoline system. wikipedia.org An alternative mechanistic pathway proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to yield the final product. wikipedia.org

While the Friedländer reaction is exceptionally useful for synthesizing quinolines and related heterocyclic systems, its direct application for the synthesis of non-heterocyclic, acyclic structures like Ethyl 2-(4-(chloromethyl)phenyl)acetate is not a conventional approach. The reaction is inherently designed for intramolecular cyclization to form a six-membered nitrogen-containing ring, a structural feature absent in the target compound. Therefore, this methodology is primarily relevant for creating complex heterocyclic analogs rather than the phenylacetate core itself.

Wittig-Horner Reaction in Analogous Syntheses

The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of alkenes with high stereoselectivity, often favoring the E-isomer (trans). organic-chemistry.orgnih.gov The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or a ketone. organic-chemistry.orgnih.gov The byproducts, a water-soluble phosphate (B84403) ester and a salt, are easily removed, simplifying product purification. organic-chemistry.org

A direct, single-step synthesis of this compound via the HWE reaction is not feasible. However, this reaction can be a key step in a multi-stage synthesis of analogous structures. A plausible pathway could involve:

Alkene formation: Using the Wittig-Horner reaction to synthesize a substituted styrene. For example, reacting a suitable benzaldehyde (B42025) with a phosphonate ylide to form a vinyl group on the aromatic ring. Polymer-bound benzaldehydes have been used in Wittig-Horner reactions to introduce double bonds onto polymer supports. researchgate.net

Oxidation: The resulting vinyl group (-CH=CH₂) can then be oxidized to a carboxylic acid group (-COOH). msu.edu Various oxidizing agents can achieve this transformation, though care must be taken to avoid oxidation of other sensitive groups on the molecule. youtube.com

Esterification: Finally, the newly formed carboxylic acid would undergo esterification with ethanol (B145695) to yield the ethyl ester product.

This multi-step approach, while indirect, demonstrates the utility of the Wittig-Horner reaction in building the necessary carbon skeleton for complex phenylacetate analogs.

Esterification and Alkylation Routes

These routes focus on forming the ester functional group or attaching the acetate (B1210297) side chain to a pre-existing aromatic core.

Direct Esterification Techniques for Structurally Similar Compounds

The most direct and common method for synthesizing esters is the Fischer esterification. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. libretexts.orglibretexts.org The reaction is an equilibrium process. libretexts.org To achieve high yields, the equilibrium must be shifted towards the product side, typically by using a large excess of the alcohol or by removing the water as it is formed. libretexts.org

For the synthesis of this compound, this would involve the reaction of (4-(chloromethyl)phenyl)acetic acid with an excess of ethanol under acidic conditions. The mechanism proceeds by protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the final ester. libretexts.org A variety of acid catalysts can be employed for this transformation. commonorganicchemistry.com

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid | Ethanol | Sulfuric Acid | Heat/Reflux | Good | libretexts.org |

| Phenylacetic Acid | tert-Butyl Alcohol | EDC, HOBt, DMAP | Room Temperature | Moderate to High | researchgate.net |

| Phenylacetic Acid Derivatives | Glycerol | Amberlyst-15 | Solvent-free | High | jocpr.com |

| Carboxylic Acids | Methanol | SOCl2 | Generates HCl in situ | General Method | commonorganicchemistry.com |

Alkylation of Phenolic Precursors with Haloacetates for Analogs

Alkylation of phenolic compounds with haloacetates provides a reliable route to aryloxyacetates, which are structural analogs of phenylacetates. This reaction typically proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the phenol (B47542) with a base, acts as a nucleophile. This nucleophile attacks the electrophilic carbon of the haloacetate (e.g., ethyl chloroacetate), displacing the halide to form the C-O bond of the resulting ether.

For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is achieved by reacting 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate (B1199739) in the presence of potassium carbonate as a base. This demonstrates the principle of alkylating a nucleophilic atom (in this case, sulfur) with a haloacetate to form the acetate side chain.

This strategy is valuable for creating libraries of analog compounds where the phenylacetic core is replaced by a phenoxyacetic or similar scaffold.

Reactions Involving Chloroacetyl Chloride Derivatives

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. umich.edulibretexts.org For the synthesis of a precursor to this compound, a key step could involve the Friedel-Crafts acylation of a suitably substituted benzene (B151609) ring with chloroacetyl chloride. niscpr.res.in This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). umich.eduniscpr.res.in

A potential synthetic sequence could begin with the chloroacetylation of toluene (B28343). The methyl group of toluene is an ortho-, para-director, and the acylation would predominantly yield the para-substituted product, 2-chloro-1-(p-tolyl)ethan-1-one, due to steric hindrance at the ortho position. libretexts.org This intermediate ketone would then require further transformations to convert the ketone into a methylene (B1212753) group (-CH₂-) and the methyl group into a chloromethyl group (-CH₂Cl), followed by esterification. The initial Friedel-Crafts step is crucial for establishing the basic carbon skeleton. The reaction requires anhydrous conditions as the Lewis acid catalysts react vigorously with water. wisc.edu

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Key Outcome | Reference |

|---|---|---|---|---|---|

| Benzene | Ethanoyl Chloride | AlCl₃ | ~60°C | Forms Phenylethanone | libretexts.org |

| Toluene | Acetyl Chloride | AlCl₃ | 0°C to Room Temp | Forms 4-Methylacetophenone | scribd.com |

| Mesitylene | Chloroacetyl Chloride | Fe-modified Montmorillonite K10 | Excess Acylating Agent | High yield of acylated product | niscpr.res.in |

| Electron-rich Benzenes | Acetic Anhydride (B1165640) | FeCl₃·6H₂O in Ionic Liquid | 40-60°C | Robust catalytic system | researchgate.net |

Multi-Step Synthetic Sequences from Simpler Organic Precursors

The synthesis of this compound can be approached through several multi-step pathways, typically commencing with readily available aromatic hydrocarbons. A plausible and common strategy involves the functionalization of a simpler precursor, such as p-xylene (B151628) or a derivative of phenylacetic acid.

One logical synthetic route begins with the chloromethylation of a suitable starting material. For instance, the chloromethylation of aromatic compounds is a well-established reaction. organicreactions.org This can be followed by the introduction of the acetate functional group. A potential pathway starts with 4-(chloromethyl)phenylacetic acid, a close analog of the target molecule. nih.govchemspider.com This acid can then be esterified to yield the desired ethyl ester. The synthesis of phenylacetic acid derivatives from toluene or substituted toluenes is a common industrial process. google.comgoogle.com

Alternatively, a synthesis could commence with ethyl phenylacetate, which can be prepared through the esterification of phenylacetic acid or the reaction of benzyl (B1604629) cyanide with ethanol and an acid catalyst. chemicalbook.comorgsyn.orgchemicalbook.com The subsequent step would then be the chloromethylation of the phenyl ring at the para position. The chloromethylation of ethyl phenylacetate has been studied, indicating that a mixture of ortho- and para-isomers is typically formed. cia.gov

A generalized two-step approach can be proposed:

Chloromethylation of a Phenylacetic Acid Derivative: Starting with phenylacetic acid, a chloromethyl group is introduced onto the benzene ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. sciencemadness.orgresearchgate.net The reaction yields 4-(chloromethyl)phenylacetic acid.

Esterification: The resulting 4-(chloromethyl)phenylacetic acid is then converted to its ethyl ester. This is a standard esterification reaction, which can be catalyzed by an acid such as sulfuric acid in the presence of ethanol.

Another viable route involves:

Friedel-Crafts Acylation: A Friedel-Crafts acylation of a suitable aromatic precursor, like p-xylene, can be performed. researchgate.netplymouth.ac.ukaskfilo.com

Subsequent Functional Group Manipulation: The resulting ketone can then be converted through a series of steps to introduce the chloromethyl and ethyl acetate moieties.

The following table outlines a potential multi-step synthesis starting from p-xylene:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Chloromethylation | p-xylene, formaldehyde, HCl, ZnCl₂ | 1-chloro-4-(chloromethyl)benzene |

| 2 | Cyanation | 1-chloro-4-(chloromethyl)benzene, NaCN | 2-(4-(chloromethyl)phenyl)acetonitrile |

| 3 | Hydrolysis | 2-(4-(chloromethyl)phenyl)acetonitrile, H₂SO₄, H₂O | 4-(chloromethyl)phenylacetic acid |

| 4 | Esterification | 4-(chloromethyl)phenylacetic acid, ethanol, H₂SO₄ | This compound |

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems employed and the precise control of reaction conditions.

Role of Cerium Ammonium (B1175870) Nitrate (CAN) and Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃)

Cerium Ammonium Nitrate (CAN) is a versatile and powerful one-electron oxidizing agent frequently used in organic synthesis. wikipedia.orgsamaterials.com Its primary role is to facilitate oxidative reactions. organic-chemistry.org In the context of synthesizing the target compound, CAN could be involved in several potential ways, although its direct use as a catalyst for chloromethylation is not conventional.

CAN is known to oxidize benzylic alcohols to the corresponding aldehydes and ketones. samaterials.comorganic-chemistry.org Therefore, if a synthetic route proceeds via a benzylic alcohol intermediate, CAN could be employed for its oxidation. For instance, if 4-(hydroxymethyl)phenylacetic acid were an intermediate, CAN could oxidize the benzylic alcohol to an aldehyde, which could then be further manipulated.

Furthermore, CAN can promote the formation of electrophilic radicals, which can then undergo addition reactions. libretexts.org It has been used to generate radicals from CH-acidic compounds for addition to alkenes. libretexts.org While not a direct chloromethylation, this reactivity highlights its potential in forming new carbon-carbon bonds under oxidative conditions.

Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) play a crucial role in facilitating nucleophilic substitution reactions. Their basicity and the nature of their cation can significantly influence reaction rates and yields.

Potassium Carbonate (K₂CO₃): This is a commonly used base in organic synthesis due to its moderate strength and affordability. In the synthesis of this compound, K₂CO₃ can be employed as a base in the esterification of 4-(chloromethyl)phenylacetic acid with ethyl iodide or a similar ethylating agent. It is also used in reactions involving benzyl halides. For example, it can facilitate the reaction of a thiol with ethyl chloroacetate to form a thioacetate (B1230152) ester. nih.gov In the synthesis of trithiocarbonates from alkyl halides, K₂CO₃ has been shown to be an effective base. jmchemsci.com

Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is a stronger and more soluble base in organic solvents compared to K₂CO₃. researchgate.net This enhanced reactivity is often attributed to the "cesium effect," where the large, soft cesium cation can better coordinate with various species in the reaction mixture. It has been shown to be a highly efficient base for the synthesis of dibenzyl carbonates from benzyl halides. researchgate.net Its use can lead to higher yields and milder reaction conditions in nucleophilic substitution reactions.

The following table summarizes the roles of these catalytic species:

| Catalyst/Base | Primary Role | Potential Application in Synthesis |

| Cerium Ammonium Nitrate (CAN) | One-electron oxidizing agent | Oxidation of benzylic intermediates |

| Potassium Carbonate (K₂CO₃) | Base | Esterification, Nucleophilic substitutions |

| Cesium Carbonate (Cs₂CO₃) | Strong, soluble base | Enhanced esterification, Nucleophilic substitutions |

Solvent Effects and Temperature Control in Reaction Efficiency

The choice of solvent and the precise control of reaction temperature are critical parameters for maximizing the yield and purity of this compound.

Solvent Effects: The solvent can influence reaction rates, selectivity, and the solubility of reactants and catalysts. In chloromethylation reactions, a variety of solvents have been employed. For aromatic hydrocarbons, excess of the aromatic compound itself can serve as the solvent. google.com For other substrates, chlorinated hydrocarbons, carbon disulfide, and nitro-methane have been used. google.com The use of co-solvents, such as acetic acid, can sometimes improve the yield and selectivity. researchgate.netgoogle.com In esterification reactions, the alcohol reactant (ethanol) can often serve as the solvent. For reactions involving inorganic bases like K₂CO₃ and Cs₂CO₃, polar aprotic solvents such as DMF or acetonitrile (B52724) are often preferred to ensure sufficient solubility of the base. jmchemsci.comresearchgate.net The use of a solvent-free system is also a green chemistry approach that can be considered. mit.edu

Temperature Control: Temperature is a critical factor that must be carefully controlled to prevent side reactions and the formation of impurities. In chloromethylation, higher temperatures can lead to the formation of diarylmethane byproducts and dichloromethylated products. sciencemadness.org Therefore, these reactions are often carried out at moderate temperatures, for example, between 40-85 °C. google.com In some cases, cooling is necessary to prevent the formation of undesired byproducts. For Friedel-Crafts acylations, the temperature is also a key parameter to control the reaction rate and prevent decomposition of the catalyst or products. Esterification reactions are often carried out at reflux temperature to drive the reaction to completion.

The table below provides a general overview of the impact of these conditions:

| Parameter | Influence on Reaction Efficiency | Typical Conditions for Relevant Reactions |

| Solvent | - Solubilizes reactants and catalysts- Can influence reaction rate and selectivity- Can act as a reactant (e.g., ethanol in esterification) | - Chloromethylation: Excess aromatic, chlorinated hydrocarbons, CS₂, CH₃NO₂, AcOH- Esterification: Ethanol, Toluene- Reactions with inorganic bases: DMF, Acetonitrile |

| Temperature | - Affects reaction rate (higher temp = faster rate)- Can lead to side reactions and byproducts at elevated temperatures- Can influence regioselectivity | - Chloromethylation: 40-85 °C (controlled to avoid byproducts)- Esterification: Reflux temperature- Friedel-Crafts Acylation: Varies depending on substrate and catalyst |

Reactivity and Mechanistic Investigations of Ethyl 2 4 Chloromethyl Phenyl Acetate

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the phenyl ring is a primary benzylic halide, which makes it highly susceptible to nucleophilic substitution reactions. The stability of the incipient benzylic carbocation in the transition state facilitates both SN1 and SN2 reaction pathways, depending on the nucleophile, solvent, and reaction conditions.

Formation of Covalent Bonds with Nucleophilic Species

The electrophilic carbon of the chloromethyl group readily reacts with a wide variety of nucleophiles to form new covalent bonds. This reactivity is central to the utility of ethyl 2-(4-(chloromethyl)phenyl)acetate as a building block for more complex molecules. For instance, the chloride can be displaced by other halides, such as iodide, through the Finkelstein reaction, or by azide (B81097) ions to introduce a nitrogen-containing functional group.

A common example of such a transformation is the reaction with sodium azide (NaN₃). This reaction is typically carried out in a polar aprotic solvent like DMF or acetone (B3395972), often with the addition of a catalyst such as sodium iodide to facilitate the substitution. The product, ethyl 2-(4-(azidomethyl)phenyl)acetate, is a versatile intermediate that can be further transformed, for example, through reduction to an amine or by cycloaddition reactions. niscpr.res.in The reaction of similar chloromethyl compounds with NaN₃ in the presence of NaI is known to proceed efficiently. niscpr.res.in

| Nucleophile | Reagent | Solvent | Product |

| Azide | NaN₃ | DMF/Acetone | Ethyl 2-(4-(azidomethyl)phenyl)acetate |

| Iodide | NaI | Acetone | Ethyl 2-(4-(iodomethyl)phenyl)acetate |

Reactions with Amines and Thiols

The benzylic chloride of this compound is also readily displaced by nitrogen and sulfur nucleophiles. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. These alkylation reactions are fundamental in the synthesis of numerous biologically active compounds and materials. The reaction of primary amines with analogous chloroacetates proceeds via nucleophilic substitution of the chlorine atom.

Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. For example, the reaction of a thiol with ethyl chloroacetate (B1199739) in an alkaline medium readily yields the corresponding thioether. nih.govresearchgate.net This type of reaction is highly efficient for creating carbon-sulfur bonds.

| Nucleophile Type | Example Nucleophile | Base | Product |

| Amine | Primary Amine (R-NH₂) | Typically not required or weak base | Ethyl 2-(4-((alkylamino)methyl)phenyl)acetate |

| Thiol | Thiol (R-SH) | K₂CO₃, NaOH | Ethyl 2-(4-((alkylthio)methyl)phenyl)acetate |

Ester Functional Group Transformations

The ethyl ester group in the molecule can undergo several important transformations, including hydrolysis and reduction, which further enhances the synthetic utility of this compound.

Hydrolysis Pathways: Acid-, Base-, and Neutral-Catalyzed Mechanisms

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-(chloromethyl)phenyl)acetic acid. This transformation can be achieved under acidic, basic, or, in some cases, neutral conditions.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. To drive the equilibrium towards the products, an excess of water is typically used.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. This method is often preferred due to its irreversibility and generally higher yields.

Neutral hydrolysis (reaction with water alone) is typically very slow and not a synthetically useful method.

| Hydrolysis Type | Catalyst/Reagent | Key Intermediate/Transition State | Product (after workup) |

| Acid-Catalyzed | H₃O⁺ | Protonated carbonyl | 2-(4-(chloromethyl)phenyl)acetic acid |

| Base-Catalyzed | OH⁻ | Tetrahedral intermediate | 2-(4-(chloromethyl)phenyl)acetic acid |

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding 2-(4-(chloromethyl)phenyl)ethanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). doubtnut.comdoubtnut.commasterorganicchemistry.com The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce other functional groups if present.

| Reducing Agent | Solvent | Intermediate | Product |

| LiAlH₄ | Diethyl ether or THF | Aldehyde | 2-(4-(chloromethyl)phenyl)ethanol |

Oxidative Transformations

The benzylic position of the chloromethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. In the case of alkylbenzenes, treatment with hot, alkaline KMnO₄ followed by acidification typically leads to the formation of a benzoic acid derivative. masterorganicchemistry.com For this compound, this reaction would be expected to yield 4-(ethoxycarbonylmethyl)benzoic acid, provided the ester group remains intact under the reaction conditions. However, the harsh conditions of permanganate oxidation may also lead to the hydrolysis of the ester.

| Oxidizing Agent | Conditions | Expected Product |

| KMnO₄ | Heat, alkaline, then acid workup | 4-(ethoxycarbonylmethyl)benzoic acid |

Electrophilic Aromatic Substitution Potentials of the Phenyl Ring

The reactivity of the phenyl ring in "this compound" towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of its two substituents: the ethyl acetomethyl group (-CH₂COOEt) at position C1 and the chloromethyl group (-CH₂Cl) at position C4. These substituents influence both the rate of reaction and the regioselectivity of the incoming electrophile.

The -CH₂COOEt group is an alkyl group substituted with an ester. Alkyl groups are known to be weakly activating and ortho-, para-directing due to their electron-donating inductive effect (+I). libretexts.orgmasterorganicchemistry.com Therefore, this substituent at C1 would direct incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). However, the para position is already occupied by the chloromethyl group.

Due to the limited availability of specific research findings on the electrophilic aromatic substitution of "this compound," a detailed experimental data table cannot be compiled. However, based on the established principles of electrophilic aromatic substitution, the following table outlines the predicted outcomes for various EAS reactions.

| Reaction | Reagents | Predicted Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-(4-(chloromethyl)-2-nitrophenyl)acetate and Ethyl 2-(4-(chloromethyl)-3-nitrophenyl)acetate | Both substituents are ortho-, para-directing. Substitution is expected at the positions ortho to each group. The -CH₂Cl group directs to C3 and C5, while the -CH₂COOEt group directs to C2 and C6. A mixture of isomers is likely, with the exact ratio depending on the subtle interplay of electronic and steric effects. |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | Ethyl 2-(2-bromo-4-(chloromethyl)phenyl)acetate and Ethyl 2-(3-bromo-4-(chloromethyl)phenyl)acetate | Similar to nitration, the halogen will substitute at the positions activated by the existing ortho-, para-directing groups. Steric hindrance from the incoming bulky bromine atom might favor substitution at the less hindered positions. |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2-(4-(chloromethyl)-2-sulfophenyl)acetate and Ethyl 2-(4-(chloromethyl)-3-sulfophenyl)acetate | The bulky sulfonyl group will likely favor substitution at the sterically most accessible positions, ortho to the activating groups. The reversibility of sulfonation could also influence the final product distribution. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ethyl 2-(3-acetyl-4-(chloromethyl)phenyl)acetate | The acyl group is introduced ortho to the activating groups. Due to the significant steric bulk of the acyl electrophile, substitution is predicted to occur preferentially at the less hindered positions, potentially favoring the position ortho to the -CH₂Cl group (C3 and C5). |

It is important to note that without empirical data, these predictions remain theoretical. The interplay between the inductive and resonance effects of both substituents, coupled with the steric demands of the specific electrophile, would ultimately determine the precise product distribution in any given electrophilic aromatic substitution reaction on "this compound".

Applications of Ethyl 2 4 Chloromethyl Phenyl Acetate As a Key Building Block

Intermediate in Complex Organic Molecule Synthesis

The dual reactivity of Ethyl 2-(4-(chloromethyl)phenyl)acetate makes it a strategic starting point for the assembly of elaborate molecular architectures. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the ester group can be hydrolyzed, reduced, or transesterified.

One of the fundamental applications is in the extension of carbon chains or the introduction of the 4-(ethoxycarbonylmethyl)benzyl moiety into a target molecule. The synthesis of related phenylacetate (B1230308) esters often involves the esterification of the corresponding phenylacetic acid or the reaction of a benzyl (B1604629) cyanide precursor with alcohol and a strong acid like sulfuric acid. orgsyn.orgchemicalbook.com For instance, a general method for preparing ethyl phenylacetate involves heating phenylacetonitrile (B145931) with sulfuric acid in ethanol (B145695). chemicalbook.com A similar principle can be applied, starting with (4-(chloromethyl)phenyl)acetonitrile. Another synthetic route involves the Grignard reaction, where benzyl chloride is used to form a Grignard reagent, which then reacts with a carbonate species. google.com

The reactivity of the benzylic position is key. The chloromethyl group can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility allows for its incorporation as a side chain or a linking unit in the synthesis of complex natural product analogs or pharmacologically active molecules.

Construction of Heterocyclic Systems

The strategic placement of reactive groups in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. Both the chloromethyl group and the ester functionality can participate in cyclization reactions to form rings.

Research has shown that related compounds with chloromethyl groups are effective in building heterocyclic structures. For example, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to either direct nucleophilic substitution or a ring expansion to form 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. researchgate.net This transformation proceeds through an initial reaction at the chloromethyl group, demonstrating its role as a handle for initiating complex cyclizations. researchgate.net

Furthermore, the ethyl acetate (B1210297) portion of the molecule can be readily converted into other functional groups that facilitate ring closure. The ester can be hydrolyzed to a carboxylic acid or converted to a hydrazide by reacting with hydrazine (B178648) hydrate. tsijournals.com This hydrazide intermediate is highly valuable for building five- and six-membered heterocyclic rings. For instance, reacting a hydrazide with reagents like diethyl malonate or acetyl acetone (B3395972) can yield five-membered heterocycles. mdpi.com Similarly, condensation with anhydrides can produce six-membered rings. mdpi.com

In another example of building heterocycles, the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) (a structural component analogous to our target molecule) in an alkaline medium yields ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.govresearchgate.net This highlights the utility of the ethyl acetate moiety in S-alkylation reactions to construct complex, fused heterocyclic systems that are of interest for their potential biological activities. nih.govresearchgate.net

| Heterocycle Class | Synthetic Strategy | Reagent Example |

| Tetrahydro-1,3-diazepines | Ring expansion of a pyrimidine (B1678525) precursor via reaction at the chloromethyl group. researchgate.net | Sodium thiophenolate (PhSNa) researchgate.net |

| Quinazolinones | S-alkylation of a mercapto-quinazolinone with an ethyl acetate moiety. nih.govresearchgate.net | 2-Mercapto-3-phenylquinazolin-4(3H)-one nih.govresearchgate.net |

| Five-membered Rings (e.g., Pyrazoles) | Cyclization of a hydrazide intermediate (derived from the ester). mdpi.com | Acetyl acetone, Ethyl acetoacetate (B1235776) mdpi.com |

| Six-membered Rings (e.g., Pyridazines) | Cyclization of a hydrazide intermediate (derived from the ester). mdpi.com | Maleic anhydride (B1165640), Phthalic anhydride mdpi.com |

Precursor for Advanced Materials and Specialty Chemicals

The bifunctional nature of this compound provides potential pathways for its use as a monomer or functionalizing agent in the development of advanced materials and specialty chemicals. The reactive chloromethyl group is particularly suitable for grafting onto polymer backbones or surfaces, thereby modifying their chemical and physical properties.

This compound can be envisioned as a monomer in polymerization reactions. For example, the benzyl chloride moiety can be used in polycondensation reactions with appropriate nucleophilic comonomers to create polyesters or other polymers with pendant ester groups. These pendant groups could then be further modified post-polymerization.

Additionally, it can serve as a precursor for various specialty chemicals. The ester functionality is a common feature in the fragrance and flavor industry, although the parent compound, ethyl phenylacetate, is more commonly used for its sweet, honey-like aroma. chemicalbook.comguidechem.comthegoodscentscompany.com The introduction of the chloromethyl group, however, shifts its application profile towards that of a reactive intermediate for creating more complex fragrance molecules or other fine chemicals.

Development of Structural Analogs for Targeted Research

In medicinal chemistry and drug discovery, the systematic modification of a lead compound to generate structural analogs is a cornerstone of identifying molecules with improved efficacy, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for creating libraries of compounds based on the phenylacetate scaffold.

The 2-phenethylamine and related phenylacetate structures are found in a wide range of biologically active molecules that target various receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com The ability to easily modify both the aromatic ring (via the chloromethyl handle) and the ethyl acetate side chain allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

For example, the chloromethyl group can be converted into a wide array of other functionalities. It can be substituted by amines to create analogs of biologically active phenethylamines, or by other nucleophiles to explore the chemical space around a pharmacophore. A related building block, ethyl-2-(4-aminophenoxy)acetate, has been synthesized as a key synthon for developing novel dual hypoglycemic agents, highlighting the importance of such precursors in targeted therapeutic research. mdpi.com The synthesis of this analog involved the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by reduction, demonstrating a common strategy for preparing functionalized phenylacetate derivatives for drug discovery programs. mdpi.com

Computational and Theoretical Investigations of Ethyl 2 4 Chloromethyl Phenyl Acetate

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. For a molecule like Ethyl 2-(4-(chloromethyl)phenyl)acetate, these calculations can predict its geometry, vibrational frequencies, and various electronic properties, which are often in good agreement with experimental data.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. A popular functional used in these calculations is B3LYP, which is a hybrid functional that combines the strengths of Hartree-Fock theory with density functional approximations. The B3LYP functional is known for providing excellent results for a wide range of chemical systems. DFT calculations provide important information on the reactivity and site selectivity of the molecular framework. nih.gov

Hartree-Fock (HF) theory is another ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced correlated methods, HF theory does not fully account for electron correlation, which can affect the accuracy of the results. However, it serves as a valuable starting point for more complex calculations and can provide useful qualitative insights into the electronic structure of a molecule.

Basis Set Selection and Optimization Strategies (e.g., DFT/B3LYP/6-311++G(d,p))

The choice of a basis set is a critical aspect of quantum chemical calculations, as it defines the set of mathematical functions used to build the molecular orbitals. A commonly employed and robust basis set is the 6-311++G(d,p) . This notation indicates a triple-zeta valence basis set, which provides a high degree of flexibility for describing the valence electrons. The "++" symbols signify the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for accurately describing anions and systems with lone pairs. The "(d,p)" part of the notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-spherical electron distributions.

The optimization process involves finding the minimum energy geometry of the molecule. This is typically achieved by starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are close to zero. For this compound, a geometry optimization would be performed using a method like DFT with the B3LYP functional and the 6-311++G(d,p) basis set to obtain its most stable conformation. mdpi.combohrium.com

Electronic Structure and Reactivity Descriptors

Once the geometry of this compound is optimized, a range of electronic properties can be calculated to understand its reactivity. These descriptors are derived from the electronic wavefunction and provide a quantitative measure of how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential of the molecule, while the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in a related compound, ethyl-2-(4-aminophenoxy)acetate, the HOMO and LUMO energies were calculated to be -5.2648 eV and -0.2876 eV, respectively, resulting in an energy gap of 4.9808 eV.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes as specific published data for this compound is not available.)

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electron density. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack.

Green regions represent areas of neutral electrostatic potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine atom, indicating these are potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its reactive sites.

Mulliken Atomic Charges

Mulliken atomic charges provide a method for partitioning the total electron density of a molecule among its constituent atoms. This analysis gives an estimate of the partial charge on each atom, which can be used to understand the molecule's polarity and electrostatic interactions. While Mulliken charges are known to be basis set dependent, they can still provide valuable qualitative information about the charge distribution within the molecule.

In the case of this compound, a Mulliken charge analysis would likely show that the oxygen, chlorine, and some carbon atoms carry negative partial charges, while the hydrogen atoms and the carbonyl carbon carry positive partial charges. This information is complementary to the MEP analysis and helps in understanding the electrostatic nature of the molecule.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound (Note: These are hypothetical values for illustrative purposes as specific published data for this compound is not available.)

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (ether) | -0.45 |

| Cl | -0.20 |

| C (carbonyl) | +0.60 |

| C (chloromethyl) | +0.15 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. For this compound, NBO analysis provides insights into hyperconjugative interactions and charge delocalization, which are crucial for understanding its stability and reactivity.

Similarly, the chloromethyl group participates in hyperconjugative interactions. The overlap between the C-H or C-Cl sigma bonding orbitals and the π* orbitals of the aromatic ring can lead to charge delocalization. The stabilization energy associated with these interactions can be quantified using NBO analysis. For example, in related chloro-substituted aromatic compounds, intramolecular hyperconjugative interactions, such as the overlap between a chlorine lone pair (n(Cl)) and a π*(C–C) bond orbital of the ring, result in intramolecular charge transfer (ICT) and stabilization of the system. materialsciencejournal.org

The charge delocalization in this compound can be further understood by examining the natural population analysis derived from the NBO calculations. This analysis provides the distribution of electron density among the atoms, revealing the partial positive and negative charges on different parts of the molecule. The electrophilic and nucleophilic sites can be identified, which is essential for predicting the molecule's reactivity towards other chemical species.

Spectroscopic Property Simulation and Validation

Computational methods are invaluable for predicting and validating spectroscopic properties, providing a deeper understanding of the experimental data.

Theoretical calculations, particularly using Density Functional Theory (DFT), can generate simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental results for validation of the computed molecular structure. researchgate.net

For this compound, the simulated IR spectrum would show characteristic vibrational frequencies for its functional groups. Key peaks would include the C=O stretching vibration of the ester group, C-O stretching vibrations, C-H stretching from the aromatic ring and the ethyl and methyl groups, and the C-Cl stretching vibration. The comparison of the calculated frequencies with experimental IR data allows for the assignment of the observed bands and confirms the accuracy of the optimized geometry. researchgate.net

Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated. The simulated NMR spectra would predict the chemical shifts for the different protons and carbon atoms in the molecule, such as those of the aromatic ring, the methylene (B1212753) protons of the chloromethyl and ethyl acetate (B1210297) groups, and the methyl protons of the ethyl group. Agreement between the simulated and experimental NMR spectra provides strong evidence for the correctness of the molecular structure in solution. chemicalbook.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV/Vis) of molecules. nih.govnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions. researchgate.net

For this compound, the UV/Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) ring. The π → π* transitions of the aromatic system will be the most prominent. The positions and intensities of these absorption bands can be influenced by the substituents. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The agreement between the predicted UV/Vis spectrum and the experimental data validates the theoretical model and provides insights into the electronic structure of the molecule. nih.gov

Structural Parameter Prediction and Experimental Correlation

Computational chemistry allows for the prediction of detailed structural parameters, which can be correlated with experimental data for a comprehensive understanding of the molecular geometry. researchgate.net

Using computational methods like DFT, the geometry of this compound can be optimized to find its most stable conformation. This optimization provides a wealth of information about its structural parameters.

Table 1: Predicted Geometric Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.78 Å |

| C=O | 1.21 Å | |

| C-O (ester) | 1.36 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-O | 123° |

| C-C-Cl | 110° | |

| C-C-H (ring) | 120° |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

These predicted parameters, including bond lengths, bond angles, and dihedral angles, define the three-dimensional structure of the molecule. nist.govyoutube.com The planarity of the phenyl ring and the orientation of the ethyl acetate and chloromethyl groups relative to the ring are key structural features that can be precisely determined.

X-ray diffraction (XRD) is an experimental technique that provides highly accurate measurements of the atomic positions in a crystal, thus determining the precise molecular structure, including bond lengths and angles. nih.gov When single crystals of this compound are available, the experimentally determined structure from XRD can be compared with the computationally optimized geometry.

A strong correlation between the experimental and theoretical structural parameters serves as a powerful validation of the computational model used. nih.gov Any discrepancies between the solid-state experimental structure (from XRD) and the gas-phase theoretical structure can often be explained by intermolecular interactions present in the crystal lattice, such as hydrogen bonding or van der Waals forces, which are not accounted for in a single-molecule gas-phase calculation unless specific models for the solid state are employed.

Table 2: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Bond Lengths (Exemplary Data)

| Bond | Experimental (XRD) (Å) | Theoretical (DFT) (Å) |

|---|---|---|

| C-Cl | Value from XRD | Value from DFT |

| C=O | Value from XRD | Value from DFT |

Note: This table would be populated with actual data from experimental and computational studies.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The industrial viability and laboratory utility of Ethyl 2-(4-(chloromethyl)phenyl)acetate hinge on the availability of efficient, selective, and safe synthetic routes. Current research is geared towards overcoming the limitations of classical methods, which may involve hazardous reagents or produce significant waste.

One promising avenue is the development of greener synthetic alternatives. For instance, traditional routes to the core phenylacetate (B1230308) structure sometimes rely on precursors like benzyl (B1604629) cyanide, which requires the use of highly toxic sodium cyanide. acs.org Novel approaches, such as those employing Grignard reagents with carbonates, offer a safer pathway by avoiding such toxic materials. acs.org The direct, selective chlorination of the methyl group of ethyl p-tolylacetate is another key area. While chlorination of alkylbenzenes can lead to mixtures of products, modern catalytic systems are being explored to enhance selectivity for the desired benzylic chloride. google.com Methods using reagents like sulfuryl chloride or N-chlorosuccinimide under specific catalytic conditions (e.g., photochemically or with radical initiators) are being optimized to maximize yield and minimize byproducts like ring-chlorinated species or dichlorinated compounds. google.com

Furthermore, efficiency is being enhanced by designing consecutive or one-pot reaction sequences. For example, processes where the formation of the phenylacetate ester from a toluene (B28343) derivative is immediately followed by selective side-chain chlorination in a single reactor would streamline production, reduce waste, and lower costs.

Diversification of Reaction Profiles for Advanced Chemical Synthesis

The true value of this compound as a synthetic intermediate lies in the distinct reactivity of its two primary functional groups: the chloromethyl group and the ethyl acetate (B1210297) moiety. The benzylic chloride is highly susceptible to nucleophilic substitution, while the ester can undergo hydrolysis, transesterification, or condensation reactions. Research is focused on leveraging this dual reactivity for the synthesis of complex molecules.

The chloromethyl group serves as an electrophilic handle for introducing the ethyl phenylacetate scaffold onto various substrates. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. wikipedia.org This reactivity is fundamental to its use in building more complex molecular architectures. For instance, its reaction with tertiary amines produces quaternary ammonium (B1175870) salts, which are used as surfactants or phase-transfer catalysts. wikipedia.org

Advanced synthetic applications involve leveraging the chloromethyl group in metal-catalyzed cross-coupling reactions. While direct coupling can be challenging, the chloride can be converted to other functional groups (e.g., boronic esters, organozinc reagents) that are amenable to Suzuki, Negishi, or other cross-coupling protocols, enabling the formation of new carbon-carbon bonds with aryl or vinyl partners. psu.edunih.gov Such strategies dramatically expand the synthetic utility of the parent molecule. Moreover, the presence of the chloromethyl group can direct different reaction pathways, such as nucleophilic substitution versus ring expansion, depending on the reaction conditions and the structure of the reacting partner. researchgate.net

The following table summarizes some of the key reaction types that can be explored to diversify the chemical profile of this compound.

| Reaction Type | Reagent/Catalyst Example | Functional Group Targeted | Resulting Structure | Potential Application |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Chloromethyl | Substituted amine, ether, or thioether | Synthesis of pharmaceuticals, agrochemicals |

| Williamson Ether Synthesis | Sodium Alkoxide | Chloromethyl | Benzyl Ether Derivative | Intermediate synthesis |

| Ester Hydrolysis | NaOH, H₂O | Ethyl Acetate | Carboxylic Acid | Precursor for amides, other esters |

| Transesterification | Different Alcohol, Acid/Base Catalyst | Ethyl Acetate | New Ester Derivative | Modification of physical properties |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (after conversion of -CH₂Cl to -CH₂B(OR)₂) | Chloromethyl (modified) | Biaryl Derivative | Synthesis of complex organic molecules |

| Friedel-Crafts Alkylation | Aromatic compound (e.g., Benzene), Lewis Acid (e.g., AlCl₃) | Chloromethyl | Diphenylmethane Derivative | Building block for dyes, polymers |

| Reductive Homocoupling | Zirconocene/Photoredox Catalysis | Chloromethyl | Bibenzyl Derivative | Synthesis of natural product scaffolds acs.org |

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the development and application of chemical compounds. For this compound, computational modeling offers a pathway to understand its behavior at a molecular level and to predict the properties of its derivatives before they are synthesized in the lab.

Structure-Reactivity Relationships: Density Functional Theory (DFT) calculations are employed to model the electronic structure of the molecule. These models can determine electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. dntb.gov.ua This information is crucial for understanding its reactivity; for example, the partial positive charge on the benzylic carbon and the shape of the LUMO can explain the high susceptibility of the chloromethyl group to nucleophilic attack. Hirshfeld surface analysis, another computational technique, can be used to visualize and quantify intermolecular interactions in the solid state, which is valuable for understanding its crystal packing and physical properties. dntb.gov.ua

Predictive Design: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools. mdpi.com By building a database of derivatives of this compound and their measured properties (e.g., reactivity in a specific reaction, a particular biological activity, or a physical property like solubility), machine learning algorithms can establish a mathematical model linking chemical structure to outcome. nih.govresearchgate.netpensoft.net This model can then be used to screen virtual libraries of yet-to-be-synthesized derivatives to identify candidates with desired characteristics, significantly reducing the experimental effort required for discovery. For example, a QSAR model could predict the potential of a series of derivatives to act as inhibitors for a specific enzyme, guiding synthetic efforts toward the most promising candidates. mdpi.commdpi.com

The table below outlines key computational methods and their specific applications in the context of this molecule.

| Computational Method | Information Gained | Application Area |

| Density Functional Theory (DFT) | Electron distribution, orbital energies, reaction energy profiles. | Predicting sites of reactivity, understanding reaction mechanisms. dntb.gov.ua |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing forces. | Predicting solid-state properties, understanding polymorphism. dntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent interactions, diffusion characteristics. | Modeling behavior in solution, predicting properties of polymers. youtube.com |

| QSAR/QSPR Modeling | Correlation between molecular descriptors and activity/property. | Predictive design of new molecules with targeted biological or material properties. nih.govmdpi.com |

| Machine Learning for Polymers | Prediction of polymer properties (e.g., glass transition temperature, solubility) from monomer structure. | Design of new polymers with desired performance characteristics. rsc.orgacs.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-(chloromethyl)phenyl)acetate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 4-hydroxybenzyl alcohol with ethyl 2-bromoacetate in the presence of K₂CO₃ as a base to form a phenoxyacetate intermediate. Subsequent treatment with SOCl₂ in THF introduces the chloromethyl group . Alternative methods include alkylation of 4-(chloromethyl)phenol with ethyl bromoacetate under basic conditions . Key parameters include solvent choice (e.g., THF or DMF), reaction temperature (room temperature to reflux), and stoichiometric control to minimize side products like over-alkylation.

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester group (δ ~4.1–4.3 ppm for the ethyl group) and aromatic protons (δ ~7.2–7.4 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 228.07 for C₁₁H₁₂ClO₂). Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). X-ray crystallography (as seen in related compounds) resolves stereochemical ambiguities .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : The chloromethyl group serves as a reactive handle for further functionalization. It is used to synthesize HDAC inhibitors (via conjugation to zinc-binding motifs) and as a precursor for prodrugs targeting esterase-activated delivery systems. Researchers often couple it with pharmacophores like benzimidazoles or indoles to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under nucleophilic conditions?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing bases (e.g., K₂CO₃ vs. NaH) to enhance deprotonation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve nucleophilicity, while additives like KI (for Finkelstein conditions) accelerate halogen exchange .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during chlorination steps.

Computational tools (e.g., DFT calculations) predict transition states to guide condition selection .

Q. How to resolve contradictions in spectral data for structural confirmation?

- Methodological Answer : Discrepancies in NMR/IR data may arise from rotamers or impurities. Strategies include:

- Variable Temperature NMR : To coalesce split peaks caused by restricted rotation (e.g., ester groups).

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity .

- Single-Crystal X-ray Diffraction : Provides unambiguous structural proof, as demonstrated in crystallographic studies of analogous esters .

Q. What mechanistic insights exist for its role in enzyme inhibition (e.g., HDACs)?

- Methodological Answer : The chloromethyl group can alkylate cysteine residues in HDAC active sites. Methodologies include:

- Kinetic Assays : Measuring IC₅₀ values using fluorogenic substrates (e.g., acetylated lysine derivatives).

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.